molecular formula C6H16N2 B1339808 (3-Aminobutyl)dimethylamine CAS No. 18246-86-1

(3-Aminobutyl)dimethylamine

Cat. No.: B1339808
CAS No.: 18246-86-1
M. Wt: 116.2 g/mol
InChI Key: XFBCIULBTBLLOK-UHFFFAOYSA-N
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Description

(3-Aminobutyl)dimethylamine (CAS: 13022-87-2) is a tertiary amine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.21 g/mol. Structurally, it features a four-carbon chain (butyl group) with a primary amine (-NH₂) at the third carbon and a dimethylamine (-N(CH₃)₂) group at the terminal position.

The compound exhibits moderate thermal stability, decomposing endothermically in inert atmospheres (helium) at 348–365°C, releasing dimethylamine and water as primary byproducts . Its redox reactivity in the presence of oxidizing anions (e.g., polytungstates) suggests applications in catalytic or energy storage systems.

Properties

IUPAC Name

1-N,1-N-dimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBCIULBTBLLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-87-2
Record name (3-aminobutyl)dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Aminobutyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobutyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminobutyl)dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminobutyl)dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and engage in ionic interactions with other molecules, influencing their chemical behavior and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (3-Aminobutyl)dimethylamine with structurally or functionally related amines:

Compound Molecular Formula Molecular Weight (g/mol) pKa (Basicity) Thermal Stability Key Applications Safety Considerations
This compound C₆H₁₆N₂ 116.21 ~10 (estimated) Decomposes at 348–365°C (He) Ligand in metal complexes, organic synthesis Discontinued; handle with care
Dimethylamine C₂H₇N 45.08 10.73 Reacts violently with oxidizers Industrial precursor, pH regulator Corrosive; incompatible with metals
Diisobutylamine C₈H₁₉N 129.24 ~11 (estimated) Not reported Laboratory reagent Avoid contact with acids, oxidizers
Olivamidopropyl dimethylamine Complex N/A N/A Not reported Antistatic agent in cosmetics Complies with cosmetic regulations
(But-3-yn-1-yl)dimethylamine C₆H₁₁N 97.16 N/A Not reported Alkyne-containing synthetic intermediate Standard alkyne safety protocols

Key Differentiators

Basicity: this compound’s estimated pKa (~10) is slightly lower than dimethylamine (10.73), reflecting reduced electron-donating capacity due to steric hindrance from the butyl chain . Pyrazole- or benzothiazole-based amines (e.g., in nickel pincer complexes) exhibit weaker basicity (pKa ~2.5), enhancing their hemilability in catalytic applications .

Thermal Behavior: this compound’s decomposition in helium involves endothermic cleavage of C-N bonds, contrasting with dimethylamine’s exothermic oxidation in air . Platinum complexes containing dimethylamine ligands (e.g., trans-[PtCl₂(isopropylamine)(dimethylamine)]) demonstrate higher thermal resilience, enabling anticancer activity .

Applications: Coordination Chemistry: this compound’s bifunctional structure allows chelation, whereas dimethylamine’s simplicity limits it to monodentate binding . Industrial Use: Dimethylamine is a bulk chemical for pesticides and surfactants, while this compound’s niche applications (e.g., specialty ligands) are less commercialized .

Safety and Handling: Dimethylamine’s corrosivity and reactivity with oxidizers necessitate stringent storage protocols , whereas this compound’s discontinued status suggests challenges in large-scale handling . Diisobutylamine, with a branched structure, poses lower volatility risks compared to linear-chain analogs .

Biological Activity

(3-Aminobutyl)dimethylamine, a tertiary amine with the chemical formula C6_6H16_{16}N2_2, serves as a significant precursor in the synthesis of various biologically active compounds and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C6_6H16_{16}N2_2
  • CAS Number : 18246-86-1

The structure of this compound features a butyl chain with an amino group, contributing to its nucleophilic properties and ability to participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its role as a nucleophile. Its tertiary amine structure allows it to engage in:

  • Nucleophilic Reactions : Reacts with electrophilic species, facilitating the formation of new chemical bonds.
  • Hydrogen Bonding : Interacts with other molecules through hydrogen bonds, influencing their biological activity.
  • Ionic Interactions : Engages in ionic interactions that can modulate the activity of biomolecules.

These interactions are crucial for its application in medicinal chemistry and the development of therapeutic agents.

1. Precursor for Synthesis

This compound is utilized as a building block in synthesizing various biologically active compounds. It plays a crucial role in creating pharmaceuticals that target different biological pathways, including:

  • Anticancer agents
  • Anti-inflammatory drugs
  • Neurological agents

2. Toxicological Studies

Research has indicated potential toxicity associated with this compound. In toxicity studies involving rats, adverse effects were observed at high doses, including:

  • Lethargy
  • Uncoordinated movements
  • Gastrointestinal distress

Table 1 summarizes the findings from a toxicity study involving this compound:

Dose (mg/kg)Observed EffectsMortality Rate (%)
1000Mild lethargy, slight weight loss0
2000Moderate lethargy, diarrhea33
4000Severe symptoms, significant mortality100

These findings highlight the importance of careful dosage management when utilizing this compound in research and therapeutic applications.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a derivative synthesized from this compound. The compound demonstrated significant cytotoxicity against leukemia and lung cancer cell lines, with IC50_{50} values ranging from 1.65 to 5.51 μM. The mechanism involved activation of the SHP1 pathway, which is known to suppress tumor growth and enhance the efficacy of chemotherapeutic agents .

Case Study 2: Neuroactive Compound Development

Research has explored the use of this compound in developing neuroactive compounds. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's interaction with amine oxidases indicates its role in metabolizing biogenic amines, which are crucial for maintaining neurological health .

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